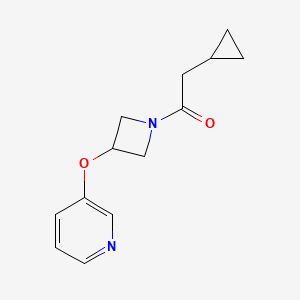

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Description

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring a cyclopropyl group attached to an ethanone backbone, which is further linked to an azetidine ring substituted with a pyridin-3-yloxy moiety. Its structural complexity arises from the interplay of the azetidine (4-membered nitrogen-containing ring) and pyridine systems, which are known to influence pharmacokinetic and pharmacodynamic properties in drug discovery contexts .

Properties

IUPAC Name |

2-cyclopropyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(6-10-3-4-10)15-8-12(9-15)17-11-2-1-5-14-7-11/h1-2,5,7,10,12H,3-4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREVALVJFYBEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide under basic conditions.

Attachment of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide.

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound consists of several key structural elements:

- Cyclopropyl Group : Provides unique steric and electronic properties.

- Azetidine Ring : Serves as a versatile framework for various substitutions that can influence biological activity.

- Pyridin-3-yloxy Group : Plays a critical role in interactions with biological targets.

The molecular formula is C12H16N2O, with a molecular weight of approximately 232.28 g/mol.

Medicinal Chemistry

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer and neurological disorders.

Case Study: Antitumor Activity

Recent studies have shown that derivatives of azetidine compounds exhibit promising antitumor properties. For instance, related compounds have demonstrated significant inhibitory effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), primarily through mechanisms involving apoptosis induction and cell cycle arrest .

Materials Science

The unique structural properties of this compound make it a candidate for developing novel materials with specific electronic or mechanical properties. Its ability to form stable structures can lead to advancements in the design of polymers and composites used in various industrial applications.

Biological Studies

This compound can serve as a probe to study biochemical pathways and molecular interactions. Its interactions with neuronal acetylcholine receptors suggest potential applications in understanding addiction mechanisms related to nicotine and alcohol .

Types of Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

- Substitution : Participates in nucleophilic or electrophilic substitution reactions based on functional groups present.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Presence of base or acid catalyst |

The compound's pharmacological properties are under investigation, particularly its:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone

- Structural Difference : Replaces the pyridin-3-yloxy group with a piperazine moiety.

2-Cyclopropyl-1-[(3S,4R)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-ethanone

- Structural Difference : Features a pyrrolidine ring fused with a triazolo-pyrazine system instead of azetidine-pyridine.

- Implications :

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride

- Structural Difference: Incorporates a tetrahydrothienopyridine core and a 2-fluorophenyl group.

- Implications: Fluorine substitution improves membrane permeability and resistance to oxidative metabolism. The thienopyridine system is associated with antiplatelet or kinase inhibitory activity, as seen in clopidogrel analogs .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

The compound features several distinctive structural elements:

- Cyclopropyl Group : Contributes to unique steric and electronic properties.

- Azetidine Ring : Provides a framework for various substitutions that can influence biological activity.

- Pyridin-3-yloxy Group : Implicated in interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol .

Antitumor Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit promising antitumor properties. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine-containing compounds has been documented, with specific emphasis on their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide production . This suggests that this compound may possess similar anti-inflammatory properties.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate amines and alkyl halides.

- Attachment of the Pyridin-3-yloxy Group : Conducted via nucleophilic substitution reactions with pyridine derivatives.

- Introduction of the Cyclopropyl Group : Typically accomplished using cyclopropanation reactions involving diazo compounds .

Case Studies and Research Findings

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of 2-cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone?

Answer:

To verify structural integrity, researchers should employ a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the presence of the cyclopropyl, azetidine, and pyridinyloxy groups by analyzing chemical shifts and coupling constants.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight confirmation.

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using software like SHELXL (part of the SHELX suite) is critical. This method resolves bond lengths, angles, and intermolecular interactions, as demonstrated in similar cyclopropane-containing compounds .

Advanced: How can conflicting crystallographic data for cyclopropane-containing compounds be resolved during structure refinement?

Answer:

Conflicts often arise from disordered atoms or twinned crystals. To address this:

- Use Robust Refinement Tools : SHELXL’s constraints/restraints can model disorder by partitioning occupancy ratios or applying geometric restraints based on prior knowledge of bond lengths/angles .

- Validate with Complementary Data : Cross-reference with spectroscopic data (e.g., NMR coupling constants for cyclopropane protons, typically J = 5–10 Hz).

- Employ Twin Refinement : For twinned crystals, SHELXL’s TWIN command can separate overlapping reflections .

Basic: What synthetic strategies are commonly employed to construct the azetidine ring in similar ethanone derivatives?

Answer:

Azetidine rings are typically synthesized via:

- Ring-Closing Reactions : For example, nucleophilic substitution between 3-hydroxypyridine and 1,3-dihaloazetidine precursors under basic conditions (e.g., K2CO3 in DMF).

- Cycloaddition Methods : [2+2] Cycloadditions of imines with ketenes, though this requires strict temperature control (−20°C to 0°C) .

- Post-Functionalization : After ring formation, introduce the cyclopropyl group via Grignard or Friedel-Crafts acylation .

Advanced: How can researchers optimize reaction yields when introducing the pyridinyloxy moiety into azetidine derivatives?

Answer:

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyridinyl oxygen.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Basic: What safety protocols are critical when handling azetidine-based compounds like this compound?

Answer:

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What computational methods are effective for predicting the biological activity of this compound?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs) by analyzing binding affinities and pose validation.

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

Basic: How can researchers verify the purity of this compound post-synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point Analysis : Sharp melting points indicate high purity.

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values .

Advanced: What strategies mitigate stereochemical challenges during the synthesis of azetidine-containing compounds?

Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to control azetidine ring stereochemistry.

- Dynamic Kinetic Resolution : Utilize enzymes or transition-metal catalysts to favor a single enantiomer.

- Crystallization-Induced Diastereomer Transformation : Separate diastereomers via selective crystallization .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N2 or Ar) at −20°C.

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the azetidine ring .

Advanced: How can researchers address low solubility of cyclopropane-azetidine hybrids in aqueous media for biological assays?

Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without cytotoxicity.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility.

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.